N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide
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Overview
Description
N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a 3-hydroxy-5-methylphenyl ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)cyclobutanecarboxamide: Similar structure but lacks the hydroxyl group.
N-(3-Hydroxyphenyl)cyclobutanecarboxamide: Similar structure but lacks the methyl group.
Uniqueness
N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c1-8-5-10(7-11(14)6-8)13-12(15)9-3-2-4-9/h5-7,9,14H,2-4H2,1H3,(H,13,15) |
InChI Key |
PKIQOOMWTCRFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)C2CCC2 |
Origin of Product |
United States |
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